molecular formula C27H22N2 B14505344 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline

4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline

Katalognummer: B14505344
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: LVEZYKCBSYWRSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method involves the condensation of aromatic aldehydes, dimedone, and 1-naphthylamine in the presence of a catalyst such as poly(4-vinylpyridinum) trinitromethanide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[c]acridin-7-yl ketones, while reduction may produce benzo[c]acridin-7-yl alcohols.

Wirkmechanismus

The mechanism of action of 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase . These interactions can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. The compound’s semi-planar heterocyclic structure is crucial for its ability to interact with different biomolecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline include other acridine derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA) . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C27H22N2

Molekulargewicht

374.5 g/mol

IUPAC-Name

4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline

InChI

InChI=1S/C27H22N2/c1-29(2)21-15-11-19(12-16-21)13-17-23-24-9-5-6-10-26(24)28-27-22-8-4-3-7-20(22)14-18-25(23)27/h3-18H,1-2H3

InChI-Schlüssel

LVEZYKCBSYWRSL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC=C4C3=NC5=CC=CC=C52

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.